4-(4-Methoxy-3-methylphenyl)picolinic acid
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Overview
Description
4-(4-Methoxy-3-methylphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 4-(4-methoxy-3-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-methylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and picolinic acid.
Condensation Reaction: The 4-methoxy-3-methylbenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oxidation of the methoxy group can yield 4-(4-formyl-3-methylphenyl)picolinic acid or 4-(4-carboxy-3-methylphenyl)picolinic acid.
Reduction: Reduction of a nitro group can produce 4-(4-amino-3-methylphenyl)picolinic acid.
Substitution: Nitration can yield 4-(4-nitro-3-methylphenyl)picolinic acid, while bromination can produce 4-(4-bromo-3-methylphenyl)picolinic acid.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: This compound has a carboxy group instead of a methoxy group on the aromatic ring.
4-(4-Methoxyphenyl)picolinic acid: This compound lacks the methyl group on the aromatic ring.
4-(4-Methylphenyl)picolinic acid: This compound lacks the methoxy group on the aromatic ring.
Uniqueness
4-(4-Methoxy-3-methylphenyl)picolinic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and alter its pharmacokinetic properties.
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(3-4-13(9)18-2)11-5-6-15-12(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFIINWUVGSUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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